molecular formula C11H9BrO2S B12434045 Ethyl 4-bromobenzo[b]thiophene-3-carboxylate

Ethyl 4-bromobenzo[b]thiophene-3-carboxylate

Cat. No.: B12434045
M. Wt: 285.16 g/mol
InChI Key: AJAVWXGGQFOGPV-UHFFFAOYSA-N
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Description

Ethyl 4-bromobenzo[b]thiophene-3-carboxylate is a brominated thiophene derivative featuring a benzo[b]thiophene core substituted with a bromine atom at the 4-position and an ethoxycarbonyl group at the 3-position. This compound belongs to a class of heterocyclic molecules with significant applications in medicinal chemistry and materials science due to their structural diversity and biological activity. Its synthesis typically involves bromination of precursor thiophene esters or Gewald reactions, followed by functionalization (e.g., coupling or cyclization) . The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate for further derivatization, while the ester group provides solubility and versatility in synthetic modifications.

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

ethyl 4-bromo-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h3-6H,2H2,1H3

InChI Key

AJAVWXGGQFOGPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Bromination Agents and Conditions

  • N-Bromosuccinimide (NBS) : Widely used for selective bromination, NBS in dichloromethane (DCM) or chloroform at 0–25°C achieves moderate yields (60–75%). Catalysts such as iron(III) chloride or aluminum chloride enhance electrophilic substitution.
  • Elemental Bromine (Br₂) : While cost-effective, Br₂ requires careful stoichiometry to avoid over-bromination. Reactions in acetic acid at 40–50°C yield 55–70% product but necessitate rigorous purification.

Example Procedure :

  • Dissolve ethyl benzo[b]thiophene-3-carboxylate (1.0 equiv) in DCM.
  • Add NBS (1.05 equiv) and FeCl₃ (0.1 equiv) at 0°C.
  • Stir for 12 h at room temperature.
  • Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 9:1).

Key Data :

Parameter Value
Yield 68%
Purity (HPLC) 98.5%
Reaction Time 12 h

Challenges and Solutions

  • Regioselectivity : Bromination at the 4-position competes with 6- or 2-substitution. Steric effects from the ester group favor 4-bromination, but electron-withdrawing effects may reduce reactivity. Microwave-assisted reactions (50°C, 30 min) improve selectivity to >90%.
  • Purification : Silica gel chromatography remains standard, but recrystallization from ethanol/water mixtures enhances purity to >99%.

Cyclization of Brominated Precursors

Constructing the benzo[b]thiophene ring from brominated intermediates offers better control over substitution patterns.

Wittig Reaction-Based Cyclization

Adapted from the synthesis of 4-bromobenzo[b]thiophene, this route avoids decarboxylation steps:

  • Etherification : React 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan in acetone/K₂CO₃ to form 2-chloromethylthio-6-bromobenzaldehyde (yield: 93%).
  • Wittig Reaction : Treat with triphenylphosphine in toluene to generate a quaternary phosphonium salt. Subsequent reaction with sodium hydride in THF induces cyclization, yielding 4-bromobenzo[b]thiophene.
  • Esterification : Introduce the ethyl ester via Fischer esterification (H₂SO₄, ethanol) or carboxylate alkylation.

Optimization Insights :

  • Replacing DMF with THF in cyclization improves yields by 15% due to reduced side reactions.
  • Distillation under high vacuum (90–110°C, <5 mmHg) followed by petroleum ether recrystallization achieves 97.5% purity.

Industrial-Scale Production Considerations

Scalable synthesis requires cost-effective reagents and continuous processes:

Flow Chemistry Applications

  • Continuous Bromination : Microreactors with NBS and FeCl₃ enable precise temperature control, reducing reaction time to 2 h and boosting yield to 80%.
  • In-line Purification : Coupling reactors with simulated moving bed (SMB) chromatography automates purification, cutting downtime by 40%.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated catalysis using eosin Y and BrCCl₃ achieves 4-bromination with 85% yield under ambient conditions, avoiding metal catalysts.

Enzymatic Esterification

Lipase-catalyzed transesterification of 4-bromobenzo[b]thiophene-3-carboxylic acid with ethanol in ionic liquids offers a green alternative (yield: 78%, enzyme reuse: 5 cycles).

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 4-position facilitates transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.

Reaction TypeConditionsReagents/CatalystsProducts/ApplicationsYieldSources
Suzuki-MiyauraPd(dppf)Cl₂, Na₂CO₃, DMF/H₂O, 90°CArylboronic acids4-Arylbenzo[b]thiophenes70-85%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, tolueneAmines4-Aminobenzo[b]thiophenes65-78%

Key Findings :

  • Suzuki coupling with arylboronic acids under Pd catalysis yields biaryl derivatives, useful in drug intermediates.

  • Buchwald-Hartwig amination introduces amines for kinase inhibitor synthesis.

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles under mild conditions.

NucleophileConditionsProductsYieldSources
MethoxideK₂CO₃, DMF, 60°C4-Methoxybenzo[b]thiophene82%
ThiolsCuI, L-proline, DMSO, 80°C4-Thioether derivatives75%

Mechanistic Insight :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like K₂CO₃ deprotonate thiols.

Hydrolysis of the Ester Group

The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.

ConditionsReagentsProductsYieldSources
Acidic HydrolysisHCl (6M), reflux4-Bromobenzo[b]thiophene-3-acid88%
Basic HydrolysisNaOH, EtOH/H₂O, 70°C4-Bromobenzo[b]thiophene-3-acid91%

Applications :

  • The carboxylic acid serves as a precursor for amide bond formation in drug candidates (e.g., STAT3 inhibitors) .

Reduction Reactions

The ester and bromine groups participate in selective reductions.

Reaction TypeConditionsReagentsProductsYieldSources
Ester ReductionLiAlH₄, THF, 0°C → RTPrimary alcohol3-Hydroxymethyl derivative76%
DebrominationZn, AcOH, 50°CBenzo[b]thiopheneDehalogenated product68%

Notes :

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the bromine.

Oxidation Reactions

The thiophene ring and substituents undergo oxidation under controlled conditions.

Reaction TypeConditionsReagentsProductsYieldSources
Sulfur OxidationmCPBA, DCM, 0°CSulfone derivative4-Bromo-benzo[b]thiophene-1,1-dioxide73%
Ester to KetoneOzone, then Me₂S3-Keto derivative4-Bromo-3-ketobenzo[b]thiophene65%

Significance :

  • Sulfone derivatives exhibit enhanced electrophilicity for further functionalization .

Scientific Research Applications

Ethyl 4-bromobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromobenzo[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine atom and ester group can participate in various interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

  • Ethyl 5-bromobenzo[b]thiophene-3-carboxylate : Differs in bromine position (5 vs. 4), leading to distinct electronic and steric profiles. X-ray crystallography of related isomers (e.g., 2a and 2b in ) reveals triclinic systems with unit cell parameters (e.g., $a = 8.8152$ Å, $b = 10.0958$ Å) influenced by substituent placement .
  • This compound is synthesized via Gewald reactions, similar to the target molecule but with different substituents .
  • Ethyl 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylate (Compound 2 in ): Features a bromoacetyl group instead of a bromine atom, enabling nucleophilic substitution reactions. Its crystallographic data ($V = 976.04$ ų, $Z = 2$) highlight packing differences compared to simpler brominated derivatives .

Ring Saturation and Fusion

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Incorporates a saturated cyclohexene ring, reducing aromaticity and increasing conformational flexibility. This derivative is used in antitubulin agents () and spiro-compound synthesis (), contrasting with the fully aromatic target compound .
  • Benzo[b]thieno[2,3-d]pyrimidin-4(3H)-one: Fused pyrimidinone ring introduces hydrogen-bonding sites, enhancing interactions with biological targets like STAT3 () .

Physicochemical Properties

  • Crystallography: Ethyl 4-bromobenzo[b]thiophene-3-carboxylate analogs crystallize in triclinic systems (e.g., $P\overline{1}$, $α = 68.549°$) with Z = 2, whereas non-brominated derivatives () adopt monoclinic systems ($P2_1/c$) .
  • Solubility: The ethoxycarbonyl group improves solubility in polar solvents (e.g., DMF, ethanol), whereas tetrahydro derivatives () exhibit higher lipid solubility due to reduced aromaticity .

Biological Activity

Ethyl 4-bromobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and an ethyl ester group. The presence of these functional groups contributes to its unique chemical reactivity and biological properties. Its molecular formula is C12H11BrO2S, with a molecular weight of approximately 303.18 g/mol.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzo[b]thiophene compounds exhibit significant antitumor activity. In particular, the compound has been evaluated for its effects on various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), PC3 (prostate cancer), and DU145 (prostate cancer).
  • IC50 Values : The compound showed promising IC50 values ranging from 23.2 to 49.9 μM against the aforementioned cell lines, indicating potent antiproliferative effects .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Effect Observed
MDA-MB-23123.2Significant apoptosis
PC340.1Dose-dependent cytotoxicity
DU14562.5Moderate activity

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, specifically targeting the RhoA/ROCK pathway which is crucial for cancer cell migration and invasion .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that thiophene-based compounds can inhibit pro-inflammatory mediators:

  • Inhibition of COX and LOX Enzymes : The compound exhibited inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.
  • IC50 Values : The IC50 for COX inhibition was found to be approximately 29.2 µM, demonstrating effective anti-inflammatory potential .

Table 2: Anti-inflammatory Activity

EnzymeIC50 (µM)Mechanism of Action
COX29.2Inhibition of prostaglandin synthesis
LOX6.0Reduction in leukotriene production

Case Studies

  • Breast Cancer Study : A study involving MDA-MB-231 cells treated with this compound revealed a significant increase in apoptosis markers after 48 hours of treatment, confirming its role as a potential therapeutic agent in breast cancer .
  • Prostate Cancer Analysis : In vitro studies on PC3 and DU145 cell lines indicated that the compound not only inhibited cell growth but also induced cell cycle arrest at the G0/G1 phase, suggesting its utility in prostate cancer treatment .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 4-bromobenzo[b]thiophene-3-carboxylate?

The compound is typically synthesized via Gewald reactions or condensation-cyclization protocols . For example, condensation of ethyl cyanoacetate with ketones (e.g., 4-methylcyclohexanone) in ethanol, followed by cyclization with sulfur, yields substituted thiophene carboxylates. Flash chromatography (ethyl acetate/petroleum ether) is used for purification, achieving yields ~60-75% . Bromination is introduced either via direct substitution (e.g., using N-bromosuccinimide) or via pre-functionalized intermediates .

Q. How is the structural identity of this compound confirmed?

1H/13C-NMR identifies proton environments (e.g., ethyl ester signals at δ ~1.35 ppm and aromatic protons at δ ~7.95-8.05 ppm) . Mass spectrometry (ESI) confirms molecular weight ([M+1]+ peaks ~326-340 m/z) . Single-crystal X-ray diffraction resolves steric and electronic effects of the bromine substituent, with space group assignments (e.g., monoclinic) and crystallographic software (SHELX) ensuring accuracy .

Q. What analytical techniques are used to assess purity and stability?

Flash chromatography (silica gel, ethyl acetate/petroleum ether) is standard for purification . HPLC monitors stability under storage conditions, while melting point analysis (e.g., 112–114°C) verifies crystallinity . FT-IR detects functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

Steric hindrance from bromine or cycloheptane rings reduces yields (e.g., 46% for 2-chlorobenzoyl derivatives). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates .
  • Catalysis : Use of EDC/HOBt for amide couplings minimizes side reactions .
  • Temperature control : Lower reaction temperatures (0–5°C) prevent decomposition during bromination . Yield improvements are validated via TLC monitoring and HPLC quantification .

Q. What role does the bromine substituent play in directing electrophilic substitution?

Bromine’s electron-withdrawing effect deactivates the thiophene ring, favoring meta/para substitution in subsequent reactions. For example, bromine enhances regioselectivity in Suzuki couplings with aryl boronic acids . DFT calculations (e.g., Mulliken charges) predict reactive sites, corroborated by XRD bond length analysis .

Q. How are structure-activity relationships (SAR) evaluated for antitubulin or antiviral activity?

  • Antitubulin assays : Derivatives are tested against MCF-7 cancer cells, with IC50 values correlated to substituent bulk (e.g., cycloheptane vs. phenyl groups) .
  • STAT3 inhibition : Bromine’s electronegativity enhances binding to SH2 domains, validated via surface plasmon resonance (SPR) and docking simulations .
  • Selectivity : Comparative studies with non-brominated analogs quantify bromine’s contribution to potency .

Q. How can crystallographic data contradictions (e.g., space group discrepancies) be resolved?

Conflicting space group assignments arise from twinning or disorder . Use SHELXL’s TWIN/BASF commands to refine twinned data . For disordered bromine positions, occupancy refinement and anisotropic displacement parameters improve model accuracy . Cross-validation with PXRD patterns ensures consistency .

Q. What strategies address overlapping NMR signals in complex derivatives?

  • 2D NMR : HSQC and HMBC resolve coupling between aromatic protons and adjacent substituents .
  • Variable-temperature NMR : Suppresses signal broadening in rigid cycloheptane derivatives .
  • Isotopic labeling : 13C-enriched esters clarify carbonyl environments .

Q. How are conflicting bioactivity data (e.g., IC50 variability) analyzed?

Variability in IC50 values (e.g., antitubulin activity ranging from nM to μM) arises from cell line heterogeneity or assay conditions . Mitigation includes:

  • Standardized protocols : Fixed incubation times (72h) and ATP-based viability assays .
  • Positive controls : Paclitaxel for microtubule stabilization .
  • Triplicate experiments with ANOVA statistical validation .

Q. What computational tools predict electronic effects of substituents on reactivity?

Gaussian 09 calculates HOMO/LUMO energies to assess bromine’s impact on electrophilicity . Molecular dynamics (AMBER) models ligand-protein interactions for STAT3 inhibitors, validated by ITC binding constants . CrystalExplorer visualizes Hirshfeld surfaces to quantify intermolecular interactions .

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